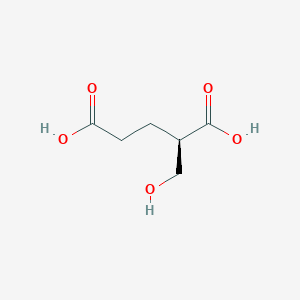
(2R)-2-(hydroxymethyl)pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-2-Hydroxymethylglutaric acid is an organic compound with the molecular formula C6H10O5 It is a chiral molecule, meaning it has a non-superimposable mirror image
科学的研究の応用
®-2-Hydroxymethylglutaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-hydroxymethylglutaric acid can be achieved through several methods. One common approach involves the reduction of 2-hydroxymethylglutaric acid derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of ®-2-hydroxymethylglutaric acid often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of keto acids or esters is a common method, utilizing enzymes like alcohol dehydrogenases or reductases. These processes are optimized for large-scale production to ensure high yield and purity.
化学反応の分析
Types of Reactions: ®-2-Hydroxymethylglutaric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid, resulting in the formation of 2-ketoglutaric acid.
Reduction: The compound can be reduced to form 2-hydroxymethylglutaric acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: 2-Ketoglutaric acid.
Reduction: Various 2-hydroxymethylglutaric acid derivatives.
Substitution: Halogenated or aminated derivatives of 2-hydroxymethylglutaric acid.
作用機序
The mechanism of action of ®-2-hydroxymethylglutaric acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular processes.
類似化合物との比較
2-Ketoglutaric acid: A key intermediate in the Krebs cycle, involved in energy production.
2-Hydroxyglutaric acid: A related compound with similar chemical properties but different biological roles.
Glutaric acid: A dicarboxylic acid with structural similarities but lacking the hydroxymethyl group.
Uniqueness: ®-2-Hydroxymethylglutaric acid is unique due to its chiral nature and the presence of both hydroxyl and carboxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
特性
分子式 |
C6H10O5 |
|---|---|
分子量 |
162.14 g/mol |
IUPAC名 |
(2R)-2-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/t4-/m1/s1 |
InChIキー |
XPQIPNORJZZYPV-SCSAIBSYSA-N |
異性体SMILES |
C(CC(=O)O)[C@H](CO)C(=O)O |
正規SMILES |
C(CC(=O)O)C(CO)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,4R,5Z,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1264872.png)
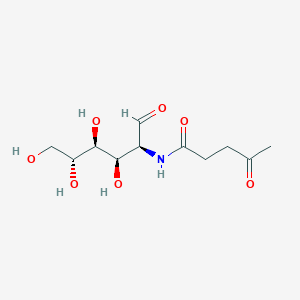
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate](/img/structure/B1264874.png)
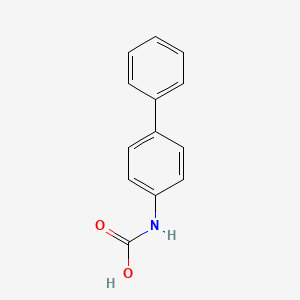
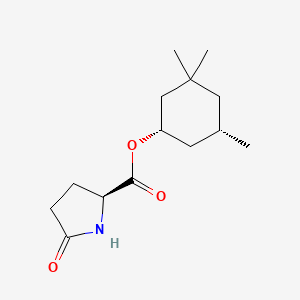
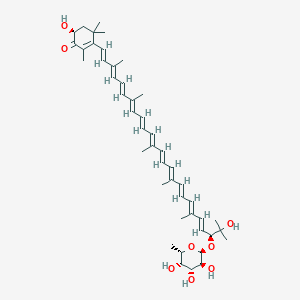
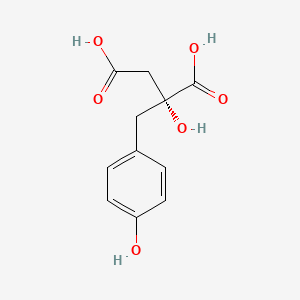
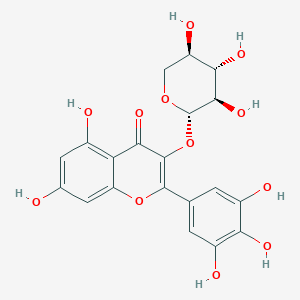
![(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264883.png)
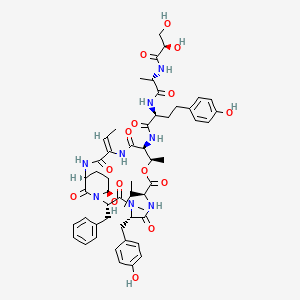
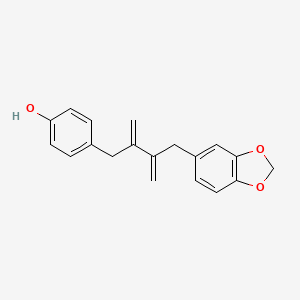
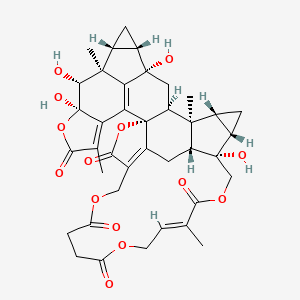

![N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)
